molecular formula C13H12Br2ClNO4S B3004524 Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 113432-89-6

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

カタログ番号: B3004524
CAS番号: 113432-89-6
分子量: 473.56
InChIキー: MVFWBNDMBREHLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12Br2ClNO4S and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene core with multiple substituents. Its molecular formula is C₁₃H₁₃Br₂ClN₁O₃S, and it has a molecular weight of 473.56 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The following table summarizes key findings from research on its antitumor effects:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
MCF-749.9Cell cycle arrest at G2/M phase
MCF-795.9Inhibition of autophagic cell death

The compound's mechanism involves several pathways:

  • Apoptosis Induction : The compound significantly reduces cell viability and increases early and late apoptotic cell populations. For instance, treatment led to a 26.86% reduction in cell viability with substantial increases in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest, indicating interference with cell cycle progression, which is crucial for cancer cell proliferation .
  • Inhibition of Autophagy : Unlike some anticancer agents that promote autophagy, this compound appears to inhibit autophagic processes, further contributing to its antiproliferative effects .

Additional Biological Activities

Apart from its antitumor properties, this compound has shown promise in other areas:

  • Analgesic Activity : Studies indicate that derivatives of similar structures possess analgesic effects exceeding that of standard analgesics like metamizole .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, indicating a broader therapeutic potential beyond oncology.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

  • A study evaluating the compound's effects on tumor-bearing mice showed significant improvements in hematological parameters post-treatment, suggesting a protective effect against chemotherapy-induced myelosuppression .
  • Another investigation highlighted its effectiveness against multidrug-resistant cancer cell lines, emphasizing its potential role in overcoming resistance mechanisms common in cancer therapy.

特性

IUPAC Name

ethyl 6,6-dibromo-2-[(2-chloroacetyl)amino]-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2ClNO4S/c1-2-21-12(20)8-6-3-4-13(14,15)10(19)9(6)22-11(8)17-7(18)5-16/h2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWBNDMBREHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。